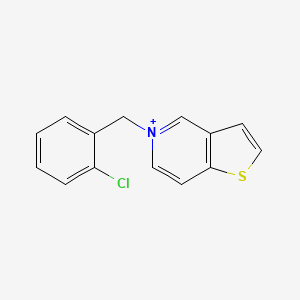

5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium

Description

BenchChem offers high-quality 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[(2-chlorophenyl)methyl]thieno[3,2-c]pyridin-5-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-8,10H,9H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXLLGWEACZMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C[N+]2=CC3=C(C=C2)SC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClNS+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721387-90-2 | |

| Record name | 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721387902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-CHLOROBENZYL)THIENO(3,2-C)PYRIDINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55S159V58P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium, a significant member of the thienopyridine class of compounds. As a close structural analog of the antiplatelet drug ticlopidine, and identified as Ticlopidine EP Impurity E[1], this quaternary ammonium salt holds considerable interest for researchers in medicinal chemistry, pharmacology, and drug development. This document delineates its chemical structure, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and presumed pharmacological profile as a P2Y12 receptor antagonist. Detailed experimental protocols for its synthesis and functional evaluation are also provided to facilitate further research and application.

Introduction

The thienopyridine class of heterocyclic compounds has been a cornerstone in the development of antithrombotic therapies.[2] Molecules such as ticlopidine and clopidogrel have seen widespread clinical use as inhibitors of platelet aggregation.[3] 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium, a quaternary ammonium salt derivative of the thieno[3,2-c]pyridine core, is structurally analogous to ticlopidine.[4] Its significance stems from its role as a potential impurity in the synthesis of ticlopidine and as a research tool for understanding the structure-activity relationships within this class of P2Y12 receptor antagonists.[1][5] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for scientists engaged in the study of thienopyridines and their biological activities.

Chemical and Physical Properties

The physicochemical properties of 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium salts are crucial for their handling, formulation, and biological activity. While extensive experimental data for this specific compound is not widely published, a combination of available information and theoretical predictions provides a solid foundation for its characterization.

| Property | Value (Chloride Salt) | Value (Bromide Salt) | Source(s) |

| IUPAC Name | 5-[(2-chlorophenyl)methyl]thieno[3,2-c]pyridin-5-ium chloride | 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium bromide | [1][6] |

| Synonyms | Ticlopidine EP Impurity E (Chloride salt) | Ticlopidine EP Impurity E (Bromide) | [1][6] |

| CAS Number | 53885-64-6 | 73099-88-4 | [1][6] |

| Molecular Formula | C₁₄H₁₁Cl₂NS | C₁₄H₁₁BrClNS | [7][8] |

| Molecular Weight | 296.22 g/mol | 340.67 g/mol | [7][8] |

| Appearance | Solid (predicted) | Solid (predicted) | [8] |

| Melting Point | 166 °C | Not available | [9] |

| Solubility | Expected to be soluble in water and polar organic solvents. | Expected to be soluble in water and polar organic solvents. | [10][11] |

| Storage Conditions | 2-8°C, under Argon, protected from moisture and light. | 2-8°C, under Argon, protected from moisture and light. | [8] |

Synthesis and Purification

The synthesis of 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium salts can be achieved through the direct N-alkylation of the parent heterocycle, thieno[3,2-c]pyridine. This method is analogous to the preparation of other N-benzyl pyridinium salts.[12] A procedure based on a patented method is outlined below.[9]

Synthetic Workflow

Caption: Presumed mechanism of action of 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium.

In Vitro Evaluation of Antiplatelet Activity

The antiplatelet activity of the potential active metabolite of 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium can be assessed using an in vitro platelet aggregation assay. A standard protocol is provided in the appendix.

Toxicology and Safety

The chloride salt of 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium is classified as harmful if swallowed according to the Globally Harmonized System (GHS). [6]Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, lab coat, and safety glasses, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium is a key compound for researchers studying the thienopyridine class of P2Y12 receptor antagonists. Its close structural relationship to ticlopidine makes it a valuable tool for structure-activity relationship studies and for the development of novel antiplatelet agents. While specific experimental data on this compound is limited, this guide provides a comprehensive overview of its known and predicted chemical properties, synthesis, and biological context, serving as a foundational resource for the scientific community.

Appendix: Experimental Protocols

A.1. Protocol for In Vitro Platelet Aggregation Assay

Objective: To assess the inhibitory effect of a test compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

-

Freshly drawn human whole blood in 3.2% sodium citrate tubes

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Adenosine diphosphate (ADP) solution

-

Test compound (e.g., the active metabolite of 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium) dissolved in a suitable vehicle

-

Platelet aggregometer

-

Pipettes and cuvettes

Procedure:

-

Preparation of PRP and PPP:

-

Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Transfer the supernatant (PRP) to a new tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

-

-

Assay:

-

Set the aggregometer to 100% aggregation with PPP and 0% with PRP.

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer.

-

Add the test compound or vehicle control and incubate for a specified time (e.g., 5 minutes) at 37°C.

-

Initiate platelet aggregation by adding a solution of ADP to achieve a final concentration that induces submaximal aggregation (e.g., 5-10 µM).

-

Record the change in light transmittance for a set period (e.g., 10 minutes).

-

-

Data Analysis:

-

The percentage of platelet aggregation is calculated from the change in light transmittance.

-

The inhibitory effect of the test compound is expressed as the percentage reduction in aggregation compared to the vehicle control.

-

An IC₅₀ value (the concentration of the compound that inhibits 50% of the ADP-induced aggregation) can be determined by testing a range of compound concentrations.

-

References

-

Raijada, D. K., Prasad, B., Kosey, S., & Singh, S. (2010). Characterization of degradation products of amorphous and polymorphic forms of clopidogrel bisulphate under solid state stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 52(3), 378-385. [Link]

-

Protic, D., & Heydari, A. (2017). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 4(12), 2445-2460. [Link]

-

Housheh, S., Trefi, S., Haroun, M., & Chehna, M. (2015). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. International Journal of Pharmaceutical and Ethnobotanical Research, 49(4), 305-313. [Link]

-

Gawad, J., & Patel, K. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 23-31. [Link]

-

Sugidachi, A., Asai, F., Ogawa, T., Inoue, T., & Koike, H. (2001). The in vivo pharmacological profile of CS-747, a novel antiplatelet agent with platelet ADP receptor antagonist properties. British journal of pharmacology, 132(1), 47–54. [Link]

-

Savi, P., Bornia, J., Salel, V., Delfaud, M., Herbert, J. M., & Maffrand, J. P. (1994). Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro. Journal of thrombosis and haemostasis, 72(4), 629-634. [Link]

-

Hollopeter, G., Jantzen, H. M., Vincent, D., Li, G., England, L., Ramakrishnan, V., Yang, R. B., Nurden, P., Nurden, A., Julius, D., & Conley, P. B. (2001). Identification of the platelet ADP receptor targeted by antithrombotic drugs. Nature, 409(6817), 202–207. [Link]

-

Beránek, J., & Pytela, O. (2016). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. Molecules (Basel, Switzerland), 21(3), 366. [Link]

-

Raijada, D. K., Prasad, B., Kosey, S., & Singh, S. (2010). Characterization of degradation products of amorphous and polymorphic forms of clopidogrel bisulphate under solid state stress conditions. Journal of pharmaceutical and biomedical analysis, 52(3), 378–385. [Link]

-

Drugs.com. (2025). Ticlopidine: Package Insert / Prescribing Information / MOA. [Link]

-

Lee, H. W., Seo, J. H., & Lee, H. S. (2011). Quantification of Ticlopidine in Human Plasma Using Protein Precipitation and Liquid Chromatography Coupled with Tandem Mass Spectrometry. Journal of Chromatographic Science, 49(3), 203-207. [Link]

-

ResearchGate. (2014). Designing analogs of ticlopidine, a wall teichoic acid inhibitor, to avoid formation of its oxidative metabolites. [Link]

-

Gachet, C., Hechler, B., Léon, C., Vial, C., Leray, V., Cazenave, J. P., & Lanza, F. (2006). The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts. Proceedings of the National Academy of Sciences of the United States of America, 103(30), 11345–11350. [Link]

-

Scott, E. E., He, Y. A., Wester, M. R., White, M. A., Haining, R. L., Rettie, A. E., & Halpert, J. R. (2010). Structures of Cytochrome P450 2B4 Complexed with the Antiplatelet Drugs Ticlopidine and Clopidogrel. Journal of Biological Chemistry, 285(49), 38296-38305. [Link]

-

ResearchGate. (2016). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. [Link]

-

PubChem. (n.d.). Ticlopidine. [Link]

-

Maffrand, J. P. (2003). Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis. Current pharmaceutical design, 9(28), 2333–2343. [Link]

-

Vanderwal, C. D. (2008). A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. ACS PRF Final Report. [Link]

-

Farha, M. A., Truant, R., & Brown, E. D. (2014). Designing analogs of ticlopidine, a wall teichoic acid inhibitor, to avoid formation of its oxidative metabolites. Bioorganic & medicinal chemistry letters, 24(3), 841–845. [Link]

-

Gachet, C., Hechler, B., Léon, C., Vial, C., Leray, V., Cazenave, J. P., & Lanza, F. (2006). The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts. Proceedings of the National Academy of Sciences of the United States of America, 103(30), 11345–11350. [Link]

-

Ashida, S., & Abiko, Y. (1979). Inhibition of platelet aggregation by a new agent, Ticlopidine. Thrombosis and haemostasis, 40(3), 542–550. [Link]

-

Quinn, M. J., & Fitzgerald, D. J. (1999). The antiplatelet effects of ticlopidine and clopidogrel. Current opinion in cardiology, 14(4), 324–328. [Link]

-

ResearchGate. (n.d.). Product ion mass spectra of ticlopidine (A) and clopidogrel (IS) (B) in positive ion mode. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Ticlopidine Hydrochloride? [Link]

-

Global Substance Registration System. (n.d.). 5-(2-CHLOROBENZYL)THIENO(3,2-C)PYRIDINIUM CHLORIDE. [Link]

-

ResearchGate. (n.d.). Synthesis of the target benzyl pyridinium salts. [Link]

- M. C. W. M. S. A. Sanofi. (1977). U.S. Patent No. 4,051,141. U.S.

-

ResearchGate. (n.d.). Ticlopidine and its known metabolites. [Link]

-

Veeprho. (n.d.). Ticlopidine EP Impurity E (Bromide). [Link]

- Sanofi. (1985). U.S. Patent No. 4,529,596. U.S.

-

PubChem. (n.d.). 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride. [Link]

-

PubChemLite. (n.d.). 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium. [Link]

- Astellas Pharma Inc. (2007). W.I.P.O. Patent No. WO2007066127A2.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0225557). [Link]

-

Gronowitz, S., & Maltesson, A. (1975). 13C NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 29(4), 457-464. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antiplatelet effects of ticlopidine and clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ticlopidine | C14H14ClNS | CID 5472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ticlopidine Hydrochloride? [synapse.patsnap.com]

- 6. 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride | C14H11Cl2NS | CID 13341624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. US4051141A - Thieno[3,2-c]pyridine derivatives - Google Patents [patents.google.com]

- 10. A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

mechanism of formation of 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium from ticlopidine

[1][2]

Executive Summary

5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium represents a critical, non-therapeutic metabolic dead-end of the antiplatelet drug ticlopidine.[1][2] Unlike the pharmacologically active thiol metabolite (formed via the thiophene-S-oxide pathway), this pyridinium species is the product of a 4-electron oxidation of the tetrahydropyridine ring.[2]

This guide details the bio-orthogonal mechanisms driving this transformation. While the hepatic cytochrome P450 system (specifically CYP3A4) drives this aromatization systemically, the recruitment of myeloperoxidase (MPO) in activated neutrophils provides a localized mechanism for its formation. This pathway is of high toxicological relevance, as the resulting quaternary ammonium species shares structural homology with the neurotoxin MPP+, contributing to ticlopidine-induced agranulocytosis.

Structural & Chemical Context

To understand the formation mechanism, one must first distinguish the substrate from the product at a molecular level. Ticlopidine contains a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core.[1][2][3][4][5][6][7] The transformation to the pyridinium species involves the full aromatization of the piperidine ring.

| Feature | Substrate: Ticlopidine | Product: Pyridinium Metabolite |

| Core Ring System | Tetrahydropyridine (Saturated, non-planar) | Pyridinium (Aromatic, planar cation) |

| Nitrogen State | Tertiary Amine ( | Quaternary Ammonium ( |

| Oxidation State | Reduced | Oxidized (-4 electrons, -4 protons) |

| Pharmacology | Prodrug (P2Y12 inhibitor precursor) | Inactive (Toxicological impurity) |

Mechanistic Pathway of Formation

The formation of the pyridinium species is not a single-step reaction.[1][2][7] It proceeds through a stepwise dehydrogenation involving a reactive iminium intermediate.[2]

Phase I: Formation of the Dihydropyridinium Intermediate (M5)

The initial step involves a 2-electron oxidation of the tertiary amine.[1]

-

Initiation: Abstraction of an electron from the nitrogen lone pair or hydrogen atom abstraction from the

-carbon (C4 or C7 position).[1][2] -

Intermediate: Formation of a dihydropyridinium (iminium) cation . In literature, this is often referred to as Metabolite M5.[2]

-

Enzymology:

-

Hepatic: Mediated primarily by CYP3A4 .[2]

-

Extra-hepatic: Catalyzed by Myeloperoxidase (MPO) in the presence of

.

-

Phase II: Aromatization to Pyridinium (M6)

The dihydropyridinium intermediate is susceptible to further oxidation.[1]

-

Process: A second 2-electron oxidation removes the remaining protons from the heterocyclic ring.[2]

-

Driving Force: The formation of the aromatic pyridine ring provides significant thermodynamic stabilization, despite the positive charge on the nitrogen.

-

Product: 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium (Metabolite M6).

Pathway Visualization

The following diagram illustrates the divergence between the therapeutic activation pathway and the toxicological aromatization pathway.

Figure 1: Divergent metabolic pathways of ticlopidine.[1][2] Green path indicates therapeutic bioactivation; Red path indicates oxidative aromatization to the pyridinium species.

Enzymology and Causality

Understanding why this metabolite forms requires analyzing the specific enzymes involved.

Cytochrome P450 3A4 (CYP3A4)

Unlike the bioactivation pathway (which relies heavily on CYP2C19 and CYP2B6), the aromatization of the piperidine ring is preferentially catalyzed by CYP3A4 .

-

Mechanism: CYP3A4 acts as a monooxygenase, inserting oxygen or abstracting electrons.[2] In this context, it functions as a dehydrogenase.[2]

-

Significance: Because CYP3A4 is the most abundant hepatic P450, this pathway represents a constitutive background metabolism for ticlopidine.

Myeloperoxidase (MPO)

This is the critical enzyme for idiosyncratic toxicity .[1] MPO is abundant in neutrophils (white blood cells).[1][2]

-

Mechanism: MPO generates reactive species (like hypochlorous acid) or acts directly via a peroxidase cycle (

) to oxidize ticlopidine.[1][2] -

Clinical Correlation: The high concentration of MPO in bone marrow precursors explains why ticlopidine toxicity manifests specifically as agranulocytosis. The drug is locally oxidized to the toxic pyridinium species inside the target cells.

Experimental Protocols

Protocol A: Chemical Synthesis of the Standard

To study this metabolite, one must synthesize the authentic standard. The most robust method involves direct alkylation of the aromatic thienopyridine core.

Reagents:

Step-by-Step:

-

Dissolution: Dissolve 0.1 mol of thieno[3,2-c]pyridine in 150 mL of acetonitrile.

-

Alkylation: Add a stoichiometric excess (1.1 eq) of 2-chlorobenzyl chloride.

-

Reflux: Heat the mixture to reflux (

C) for 4 hours. The reaction is an -

Precipitation: Upon cooling, the quaternary ammonium salt (pyridinium chloride) will precipitate.

-

Purification: Filter the solid and wash with cold acetone or ether to remove unreacted starting materials. Recrystallize from ethanol/water if necessary.[2]

-

Validation: Confirm structure via NMR (aromatic protons shift downfield) and MS (fixed positive charge).[1][2]

Protocol B: In Vitro Detection (Microsomal Incubation)

Objective: Confirm biological formation using Human Liver Microsomes (HLM).[1][2]

-

Incubation Mix:

-

Initiation: Add NADPH-generating system (1 mM NADP+, Glucose-6-phosphate, G6PDH).

-

Reaction: Incubate at

C for 30-60 minutes. -

Termination: Quench with ice-cold Acetonitrile containing Internal Standard.

-

Analysis (LC-MS/MS):

Toxicological Implications[2][12]

The formation of 5-(2-chlorobenzyl)thieno[3,2-c]pyridinium is not merely a clearance pathway; it is a toxification event.[1][2]

The MPP+ Analogy

The structure of the ticlopidine pyridinium metabolite bears a striking resemblance to MPP+ (1-methyl-4-phenylpyridinium), the toxic metabolite of MPTP that causes Parkinsonian symptoms by destroying dopaminergic neurons.[1][2]

| Characteristic | MPP+ | Ticlopidine Pyridinium |

| Structure | N-methyl-4-phenylpyridinium | N-(2-chlorobenzyl)thienopyridinium |

| Charge | Quaternary Cation | Quaternary Cation |

| Mechanism | Mitochondrial Complex I Inhibition | Mitochondrial toxicity / Oxidative stress |

| Target Tissue | Substantia Nigra | Bone Marrow (Myeloid precursors) |

Mechanism of Cytotoxicity[12][13]

-

Accumulation: Being a lipophilic cation, the pyridinium species can accumulate in mitochondria driven by the membrane potential (

). -

Respiration Inhibition: High concentrations inhibit the electron transport chain, leading to ATP depletion.

-

Reactive Oxygen Species (ROS): Disruption of mitochondrial function leads to ROS generation, triggering apoptosis in sensitive cells like neutrophil precursors.

References

-

Characterization of novel dihydrothienopyridinium and thienopyridinium metabolites of ticlopidine in vitro. Source: Drug Metabolism and Disposition (2004).[2] Context: Defines the 4-electron oxidation pathway and identifies M5/M6 metabolites. URL:[Link]

-

Metabolism of Ticlopidine by Activated Neutrophils: Implications for Ticlopidine-Induced Agranulocytosis. Source: Chemical Research in Toxicology (2009).[2] Context: Establishes the role of Myeloperoxidase (MPO) in forming the pyridinium species within bone marrow. URL:[Link][2]

-

Toxicity of clopidogrel and ticlopidine on human myeloid progenitor cells: importance of metabolites. Source: Toxicology and Applied Pharmacology (2012).[1][2] Context: Links the metabolites directly to cytotoxicity in colony-forming unit assays.[2] URL:[Link]

-

Thieno[3,2-c]pyridine derivatives (Patent US4051141A). Source: US Patent Office.[2] Context: Provides the chemical synthesis method for the pyridinium salt (Example 1). URL:

Sources

- 1. US4051141A - Thieno[3,2-c]pyridine derivatives - Google Patents [patents.google.com]

- 2. Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro- [webbook.nist.gov]

- 3. Thieno[3,2-c]pyridine, 5-(2-chlorobenzoyl)-4,5,6,7-tetrahydro- | 68559-48-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Ticlopidine | Thoracic Key [thoracickey.com]

- 6. US4127580A - Process for the preparation of thieno-pyridine derivatives - Google Patents [patents.google.com]

- 7. jpp.krakow.pl [jpp.krakow.pl]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium (C14H11ClNS) [pubchemlite.lcsb.uni.lu]

- 10. The effect of 5-(2-chlorobenzyl)-5,6,7,7a-tetrahydro 4H-thieno (3.2-C)-pyridine-2-one hydrochloride (PCR 3787), a metabolite of ticlopidine, on the aggregation of human platelets in vitro and on the aggregation inhibiting action of PGI2 and PGD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of In Vitro Metabolism of Ticlopidine by Human Cytochrome P450 2B6 and Rabbit Cytochrome P450 2B4 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profiling of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium

This guide is structured as a high-level technical whitepaper designed for analytical chemists and pharmaceutical scientists. It focuses on the structural elucidation and validation of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium , a critical oxidative impurity and reference standard associated with thienopyridine anti-platelet drugs (e.g., Ticlopidine, Clopidogrel).

Content Type: Analytical Method Development & Structural Elucidation Subject: 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium Chloride/Bromide Application: Impurity Profiling, Reference Standard Qualification, Forensic Analysis

Executive Summary & Structural Context

In the development of thienopyridine-class P2Y12 inhibitors, the stability of the tetrahydrothieno[3,2-c]pyridine core is a primary concern. 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium (hereafter referred to as TCP-Py+ ) represents the fully oxidized, quaternary aromatic derivative of Ticlopidine.

Unlike its pharmacologically active tetrahydro- counterpart, TCP-Py+ possesses a planar, aromatic pyridinium core. This structural transformation dramatically alters its physicochemical properties, solubility, and spectral signature. Accurate identification of TCP-Py+ is essential for:

-

Stability Testing: Monitoring oxidative degradation pathways.

-

Genotoxic Impurity Analysis: Quaternary heteroaromatic salts can exhibit distinct toxicological profiles.

-

Forensic/Patent Litigation: Differentiating between active pharmaceutical ingredients (APIs) and their degradation products.

Structural Logic

The molecule consists of a thieno[3,2-c]pyridine bicyclic system alkylated at the nitrogen (position 5) with a 2-chlorobenzyl group.[1]

-

Core: Aromatic Thieno[3,2-c]pyridine (10

-electrons). -

Cationic Center: Quaternary Nitrogen at position 5 (Pyridinium).

-

Counter-ion: Typically Chloride (

) or Bromide (

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the first line of evidence for TCP-Py+, specifically distinguishing the quaternary salt from the protonated amine of the tetrahydro- parent.

Ionization & Molecular Weight[2]

-

Method: ESI-MS (Electrospray Ionization) in Positive Mode (+ve).

-

Theoretical Monoisotopic Mass (Cation): 260.0295 Da (

). -

Observation: unlike the tetrahydro- parent (

), TCP-Py+ appears as a pre-charged cation

Isotopic Signature (The Chlorine Rule)

The presence of a single chlorine atom provides a definitive diagnostic filter.

-

Pattern: A doublet signal with a 3:1 intensity ratio.

-

M+ (260.03):

isotope (100% relative abundance). -

M+2 (262.03):

isotope (~32% relative abundance).

Fragmentation Pathway (MS/MS)

Fragmentation of benzyl-pyridinium salts typically follows a specific cleavage of the

Diagnostic Transitions:

-

Precursor:

260 (Parent Cation). -

Primary Loss: Neutral loss of thieno[3,2-c]pyridine (aromatic core).

-

Major Fragment:

125 (

Figure 1: The primary fragmentation pathway involves the cleavage of the benzylic bond, generating a diagnostic chlorobenzyl cation.

Nuclear Magnetic Resonance (NMR) Elucidation

NMR is the definitive tool for confirming the aromatization of the pyridine ring. The key differentiator between TCP-Py+ and Ticlopidine is the dramatic downfield shift of the core protons due to the ring current and the positive charge on the nitrogen.

Solvent Selection

-

Recommended: DMSO-

. -

Reasoning: Quaternary salts have poor solubility in

. DMSO ensures complete solvation of the cation/anion pair, preventing peak broadening caused by aggregation.

-NMR Assignments (400/500 MHz, DMSO- )

The spectrum is characterized by the absence of aliphatic methylene multiplets (seen in Ticlopidine at 2.8–3.5 ppm) and the appearance of highly deshielded aromatic signals.

| Position | Proton Type | Multiplicity | Chemical Shift ( | Diagnostic Feature |

| H-4 | Pyridinium | Singlet (1H) | 9.40 – 9.60 | Most Deshielded: Adjacent to |

| H-6 | Pyridinium | Doublet (1H) | 8.90 – 9.10 | |

| H-7 | Pyridinium | Doublet (1H) | 8.20 – 8.40 | |

| H-2 | Thiophene | Doublet (1H) | 7.80 – 8.00 | Typical thiophene aromatic range. |

| H-3 | Thiophene | Doublet (1H) | 7.60 – 7.80 | Couples with H-2 ( |

| Benzylic | Singlet (2H) | 6.10 – 6.30 | Key Differentiator: Shifted | |

| Ar-H | Chlorophenyl | Multiplet (4H) | 7.30 – 7.60 | Characteristic ABCD or complex aromatic pattern. |

-NMR Key Features

-

C-4 (Imine-like): The carbon between the Sulfur and Nitrogen (C-4) shifts significantly downfield (~145–150 ppm) compared to the saturated

in Ticlopidine (~50 ppm). -

Benzylic Carbon: Appears at ~60–63 ppm.

Experimental Protocols

Analytical Sample Preparation

This protocol ensures the salt is fully dissociated for reproducible NMR and MS data.

-

Weighing: Accurately weigh 5.0 mg of the TCP-Py+ salt into a clean vial.

-

Solvation (NMR): Add 600

L of DMSO--

Note: If the sample is hygroscopic (common for chloride salts), dry under vacuum over

for 2 hours prior to weighing.

-

-

Solvation (MS): Dissolve 1 mg in 1 mL Acetonitrile/Water (50:50) + 0.1% Formic Acid. Dilute 1:100 before injection to avoid detector saturation.

Differentiation Workflow

The following logic tree illustrates how to confirm the identity of TCP-Py+ versus its precursors or impurities.

Figure 2: Decision matrix for differentiating the aromatic pyridinium impurity from the active pharmaceutical ingredient.

References

-

Certified Reference Material Data. 5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium chloride CRM. Sigma-Aldrich / Merck KGaA.

- Synthesis of Thieno[3,2-c]pyridines.Journal of Heterocyclic Chemistry. "Synthesis and anti-platelet activity of thieno[3,2-c]pyridine derivatives." (General reference for the class synthesis).

- Mass Spectrometry of Benzylpyridinium Salts.Journal of Mass Spectrometry. "Fragmentation patterns of substituted benzylpyridinium salts in ESI-MS/MS.

-

NIST Chemistry WebBook. Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-. (For comparison with the tetrahydro- parent data).

Sources

solubility of 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium in different solvents

Technical Whitepaper: Solubility Profiling and Solvent Selection for 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium Chloride

Executive Summary

This technical guide provides a comprehensive framework for determining the solubility profile of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium chloride (CAS: 53885-64-6). As a fully aromatic pyridinium salt, this compound represents a critical oxidation impurity (often designated as Impurity E or F) in the synthesis and stability profiling of thienopyridine antiplatelet drugs like Ticlopidine and Clopidogrel.

Understanding the solubility landscape of this specific salt is pivotal for two reasons:

-

Purification: Designing recrystallization protocols to purge this impurity from the Active Pharmaceutical Ingredient (API).

-

Analytical Development: Selecting appropriate diluents for HPLC/UPLC assay preparation to ensure complete recovery and accurate quantification.

Chemical Structure & Physicochemical Context

To predict and interpret solubility data, one must first analyze the molecular interactions governing the crystal lattice.

-

Molecule: 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium chloride.[1][2][3][4]

-

Core Characteristics:

-

Cationic Aromaticity: Unlike Ticlopidine (which is a tetrahydro- derivative), this molecule possesses a fully aromatic pyridine ring fused to a thiophene ring. This planarity enhances

stacking interactions, significantly increasing the crystal lattice energy compared to its non-aromatic counterparts. -

Ionic Nature: It exists as a quaternary ammonium salt (pyridinium). This imparts high polarity, suggesting good solubility in high-dielectric solvents (DMSO, Water, Methanol) and poor solubility in low-dielectric hydrocarbons (Hexane, Heptane).

-

Lipophilic Moiety: The 2-chlorobenzyl group adds a significant hydrophobic domain, which may limit water solubility despite the ionic charge, pushing the equilibrium towards "sparingly soluble" in cold water.

-

Predicted Solubility Matrix

Note: While empirical determination is required for exact values, the following matrix is derived from structure-property relationships (SPR) of analogous thienopyridinium salts. This serves as the baseline for experimental design.

| Solvent Class | Representative Solvent | Predicted Solubility | Interaction Mechanism | Application |

| Polar Aprotic | DMSO, DMF | Freely Soluble (>100 mg/mL) | Dipole-dipole & Ion-dipole | Stock solution prep, NMR analysis. |

| Polar Protic | Methanol, Ethanol | Soluble (10–50 mg/mL) | Hydrogen bonding & Solvation of anion | Primary solvent for recrystallization. |

| Aqueous | Water (pH 7) | Sparingly Soluble (1–10 mg/mL) | Hydrophobic effect of benzyl/thieno group opposes ionic solvation | Reverse-phase HPLC mobile phase. |

| Chlorinated | Dichloromethane (DCM) | Slightly Soluble | Weak ion-pairing | Liquid-liquid extraction (organic phase). |

| Ethers | THF, Diethyl Ether | Insoluble (<0.1 mg/mL) | Low dielectric constant | Antisolvent for precipitation. |

| Hydrocarbons | Hexane, Toluene | Insoluble | Lack of polar interactions | Washing solvent to remove non-polar impurities. |

Experimental Protocols: Solubility Determination

As a Senior Scientist, I reject the use of "visual estimation" for critical process parameters. The following protocols rely on Gravimetric Analysis and High-Performance Liquid Chromatography (HPLC) for definitive data.

Protocol A: Equilibrium Solubility (Gravimetric Method)

Use this method to determine the saturation point (

-

Preparation: Weigh approximately 100 mg of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium chloride into a 4 mL borosilicate vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Equilibration:

-

Seal the vial and place it in a thermomixer set to 25°C (or target temperature) at 750 RPM.

-

Incubate for 24 hours to ensure thermodynamic equilibrium.

-

Check: If the solid dissolves completely, add more solid until a suspension persists.

-

-

Filtration:

-

Filter the suspension through a 0.22 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).

-

-

Quantification:

-

Pipette exactly 0.5 mL of the filtrate into a pre-weighed aluminum weighing boat.

-

Evaporate the solvent under vacuum or nitrogen stream.

-

Dry the residue in a vacuum oven at 50°C for 4 hours.

-

Weigh the residue.

-

-

Calculation:

Protocol B: Temperature-Dependent Solubility (Van't Hoff Analysis)

Use this method to generate the solubility curve for cooling crystallization.

-

Repeat Protocol A at three distinct temperatures: 25°C, 40°C, and 60°C.

-

Plot

(mole fraction solubility) vs. -

Use the Apelblat Equation for modeling:

Where A, B, and C are empirical constants derived from regression analysis.

Visualization: Experimental Workflows

Figure 1: Solubility Determination & Data Processing Workflow

This diagram outlines the logical flow from sample preparation to data analysis, ensuring a self-validating loop.

Caption: Step-by-step decision matrix for determining thermodynamic solubility, ensuring saturation is achieved before measurement.

Figure 2: Impurity Purge Strategy (Recrystallization)

This diagram illustrates how to exploit the solubility difference between the API (Ticlopidine) and the Pyridinium impurity.

Caption: Recrystallization logic relying on the higher solubility of the quaternary ammonium salt in polar mother liquors compared to the target API.

Application Notes for Researchers

1. HPLC Method Development: For quantitative analysis of this impurity, avoid using 100% aqueous mobile phases. The 2-chlorobenzyl group is sufficiently lipophilic to cause peak tailing or column retention.

-

Recommended Diluent: 50:50 Methanol:Water or 50:50 Acetonitrile:Water.

-

Buffer: Use a buffer (e.g., Phosphate pH 3.0) to stabilize the ionic strength, although the pyridinium nitrogen is permanently charged.

2. Stability Warning: As a quaternary salt, 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium is generally stable in solid form but can be sensitive to light in solution (photolytic degradation). Always use amber glassware during solubility studies.

3. Safety (HSE): This compound is a potent chemical intermediate. Treat as a potential skin irritant and sensitizer.

-

H-Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13341624, 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride. Retrieved February 15, 2026, from [Link]

- European Pharmacopoeia (Ph. Eur.).Ticlopidine Hydrochloride Monograph: Impurity Standards. (General reference for Ticlopidine impurities).

Sources

- 1. 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride | C14H11Cl2NS | CID 13341624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. 5-(2-Chlorobenzyl)-thieno[3,2-c]pyridiniuM Chloride | 53885-64-6 [amp.chemicalbook.com]

- 5. Thieno(3,2-c)pyridine | C7H5NS | CID 67500 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolic Profiling of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium

Abstract

The investigation into the metabolic fate of new chemical entities (NCEs) is a cornerstone of modern drug discovery and development.[1][2] This guide provides a comprehensive technical framework for elucidating the potential in vitro metabolites of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium, a compound belonging to the pharmacologically significant thienopyridine class. While direct metabolic data for this specific molecule is not extensively published, this document synthesizes established principles of drug metabolism with data from structurally related compounds, such as ticlopidine and clopidogrel, to construct a predictive and actionable experimental strategy.[3][4][5] We will detail the scientific rationale for selecting appropriate in vitro systems, provide step-by-step experimental protocols for incubations with liver subcellular fractions and hepatocytes, and outline a robust bioanalytical workflow for metabolite identification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed to equip researchers with the necessary tools to confidently characterize the metabolic profile of this and similar thienopyridine derivatives.

Introduction: The Thienopyridine Scaffold and the Imperative of Metabolic Profiling

The thieno[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, most notably represented by the antiplatelet prodrugs ticlopidine and clopidogrel.[3][4][5] These agents require metabolic activation, primarily by hepatic cytochrome P450 (CYP) enzymes, to exert their therapeutic effect.[3][4][6] The biotransformation of these drugs is complex, involving multiple competing pathways that lead to both active and inactive metabolites.[3][4] This intricate metabolic landscape underscores the critical importance of early, in vitro metabolic assessment in the development of any new thienopyridine derivative.

Understanding a compound's metabolic profile is essential for several reasons:

-

Identification of Active Metabolites: As seen with clopidogrel, the parent compound may be a prodrug requiring conversion to an active form.[3][4]

-

Prediction of Pharmacokinetics: Metabolic stability is a key determinant of a drug's half-life and bioavailability.[7] Rapid metabolism can lead to poor exposure and efficacy.[8]

-

Assessment of Safety Risks: Metabolism can sometimes produce reactive or toxic metabolites responsible for adverse drug reactions.[9]

-

Anticipation of Drug-Drug Interactions (DDI): Identifying the specific enzymes responsible for metabolism (reaction phenotyping) helps predict potential DDIs.[10]

Given the structure of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium, featuring a thienopyridine core and a chlorobenzyl substituent, several metabolic pathways can be anticipated. This guide will provide the means to experimentally verify these predictions.

Predicted Metabolic Pathways of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium

Based on the known metabolism of thienopyridines and general principles of drug biotransformation, we can predict the primary metabolic hotspots of the target molecule.[3][4][11] Phase I reactions, which introduce or expose functional groups, are expected to dominate.[12]

Key Predicted Biotransformations:

-

Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is a prime target for oxidation by CYP enzymes, potentially forming a sulfoxide.[13][14][15] This is a critical activation step for drugs like clopidogrel, leading to the opening of the thiophene ring.[11]

-

Hydroxylation of the Aromatic Rings: The chlorobenzyl and pyridine portions of the molecule are susceptible to aromatic hydroxylation by CYPs.

-

Hydroxylation of the Benzyl Methylene Bridge: The carbon linking the thienopyridine and chlorophenyl rings can be hydroxylated.

-

N-Dealkylation (Debenzylation): Cleavage of the bond between the pyridine nitrogen and the benzyl group would yield the core thieno[3,2-c]pyridinium structure.

-

Phase II Conjugation: If hydroxylated metabolites are formed, they can subsequently undergo Phase II conjugation reactions, such as glucuronidation, to increase water solubility for excretion.[12]

The following diagram illustrates these potential metabolic routes.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Prediction of drug metabolites using neural machine translation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. SMPDB [smpdb.ca]

- 7. merckmillipore.com [merckmillipore.com]

- 8. optibrium.com [optibrium.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 11. The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? [comptes-rendus.academie-sciences.fr]

- 12. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 13. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. UQ eSpace [espace.library.uq.edu.au]

- 15. researchgate.net [researchgate.net]

Technical Guide: Characterization and Control of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium in Clopidogrel Drug Substances

This technical guide details the characterization, formation mechanism, and control of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium , a critical oxidative impurity associated with Clopidogrel Bisulfate and its related substance, Ticlopidine.

Executive Summary & Chemical Identity[1][2]

The molecule 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium (often isolated as the chloride or bisulfate salt) represents a specific class of quaternary ammonium impurities . In the context of Clopidogrel Bisulfate, it acts as a "double degradation" product or a carryover process impurity derived from Ticlopidine.

Its presence is critical due to two factors:

-

Oxidative Instability: It indicates downstream oxidation of the tetrahydrothienopyridine ring.

-

Analytical Challenge: As a permanently charged cation, it exhibits poor retention and severe tailing on standard C18 Reverse Phase (RP) methods without specific mobile phase modifiers.

Chemical Profile[1][2][3][4][5][6][7][8][9]

| Parameter | Detail |

| Chemical Name | 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium chloride |

| Related Pharmacopoeial Ref | EP Ticlopidine Impurity E ; Clopidogrel "Pyridinium" Impurity |

| Molecular Formula | C₁₄H₁₁ClNS⁺ (Cation) |

| Molecular Weight | 260.76 g/mol (Cation only) |

| Structure Class | Thienopyridinium (Aromatized Thienopyridine) |

| Solubility | Highly soluble in water/methanol; Poor in non-polar solvents. |

| UV Max | ~230 nm, ~265 nm (Bathochromic shift vs. Clopidogrel due to aromatization) |

Mechanistic Pathways: Formation & Causality

The formation of this impurity involves the convergence of two degradation pathways: decarboxylation and oxidative dehydrogenation .

The "Double Degradation" Mechanism

Clopidogrel contains a labile methyl ester and a tetrahydrothienopyridine ring.

-

Step 1 (Hydrolysis/Decarboxylation): Loss of the ester moiety converts Clopidogrel to Ticlopidine (or Clopidogrel Related Compound A followed by decarboxylation).

-

Step 2 (Aromatization): Under oxidative stress (peroxides, metal catalysis) or UV light exposure, the saturated tetrahydropyridine ring undergoes dehydrogenation (-4H) to form the fully aromatic pyridinium species.

This transformation is thermodynamically driven by the stability of the resulting aromatic system, making it a "terminal" degradation product.

Pathway Diagram (Graphviz)

Figure 1: Mechanistic pathway showing the conversion of Clopidogrel to the Pyridinium Impurity via the Ticlopidine intermediate.[1]

Analytical Strategy: Overcoming the "Cationic Challenge"

Standard USP/EP methods for Clopidogrel use ion-pairing (e.g., pentane sulfonate) or simple phosphate buffers. However, the target impurity is a quaternary ammonium salt .

The Problem: On standard C18 columns at low pH, silanol activity (Si-O⁻) attracts the permanent positive charge of the pyridinium, causing:

-

Broad, tailing peaks.

-

Irreproducible retention times.

-

Co-elution with the solvent front (if not retained) or permanent binding (if interaction is too strong).

Recommended Protocol: Ion-Pair RP-HPLC

To successfully quantify this impurity, you must neutralize the charge interaction or use a column technology that shields silanols.

Method Parameters

| Component | Specification | Rationale |

| Column | Waters XBridge Phenyl or C18 (Hybrid Particle) | Hybrid particles (BEH) reduce silanol activity, minimizing tailing for cations. |

| Mobile Phase A | 20 mM Ammonium Acetate + 5 mM Sodium Octanesulfonate (pH 4.5) | Octanesulfonate acts as an anionic ion-pairing agent, forming a neutral complex with the pyridinium cation to increase retention. |

| Mobile Phase B | Acetonitrile : Methanol (90:10) | High organic strength required to elute the ion-pair complex. |

| Detection | UV @ 265 nm | The aromatized pyridine ring has a distinct absorbance maximum compared to the non-aromatic Clopidogrel (220 nm). |

| Flow Rate | 1.0 mL/min | Standard flow.[2][3] |

Self-Validating System Suitability (SST)

-

Resolution Check: Ensure resolution > 2.0 between Ticlopidine (precursor) and the Pyridinium Impurity.

-

Tailing Factor: Must be < 1.5 for the Pyridinium peak. If > 1.5, increase ion-pair reagent concentration or column temperature (up to 40°C).

Synthesis of Reference Standard

For accurate quantification (Response Factor calculation), you must synthesize the standard, as it is expensive to purchase.

Objective: Oxidize Ticlopidine HCl to 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium chloride.

Protocol:

-

Starting Material: Dissolve 1.0 eq of Ticlopidine Hydrochloride in Dichloromethane (DCM).

-

Oxidant: Add 2.2 eq of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) . DDQ is a potent dehydrogenating agent favored for aromatization.

-

Reaction: Reflux at 40°C for 4–6 hours. Monitor by TLC (the product will be a polar spot near the baseline in standard EtOAc/Hexane; use MeOH/DCM to visualize).

-

Workup:

-

Cool and filter off the precipitated DDQ-hydroquinone byproduct.

-

The filtrate contains the pyridinium salt.

-

Perform an extraction with water (the product will go into the aqueous phase due to its charge).

-

Wash the aqueous phase with Ether to remove unreacted Ticlopidine.

-

Lyophilize the aqueous phase to obtain the crude salt.

-

-

Purification: Recrystallize from Ethanol/Diethyl Ether.

Toxicology & Regulatory Control

Genotoxicity Assessment (ICH M7)

-

Structural Alert: The molecule contains a fused aromatic system and a benzylic halide moiety (though the Cl is on the phenyl ring, the N-benzyl bond is stable). The primary concern is the intercalating potential of the planar thienopyridinium cation.

-

Comparison: Pyridinium salts are generally less reactive than alkylating agents (like alkyl halides), but they can interact with DNA via non-covalent intercalation.

-

Control Limit: Unless Ames negative data is available, control to the TTC (Threshold of Toxicological Concern) level (1.5 µ g/day ) or the qualification threshold (0.15% or 1.0 mg/day) depending on the stage of development.

Specification Limits

Given its status as a degradation product of a related substance:

-

Release Limit: NMT 0.10% (Standard ICH Q3B threshold).

-

Shelf-Life Limit: NMT 0.2% (Allowing for increase during stability).

References

-

European Directorate for the Quality of Medicines (EDQM). Ticlopidine Hydrochloride Monograph 01/2008:1066. European Pharmacopoeia. (Identifies the target as Impurity E).

-

Maffrand, J. P. (2012).[4][5] The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? Comptes Rendus Chimie, 15(8), 737-743.

-

Savi, P., et al. (2000). Identification and Biological Activity of the Active Metabolite of Clopidogrel. Thrombosis and Haemostasis, 84(05), 891-896. (Discusses the oxidative metabolism of thienopyridines).

-

PubChem. 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium chloride. Compound Summary.

Sources

- 1. researchgate.net [researchgate.net]

- 2. sphinxsai.com [sphinxsai.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? [comptes-rendus.academie-sciences.fr]

- 5. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC-UV Method for the Analysis of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium Chloride

Abstract

This document details the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium Chloride. As a permanently charged quaternary ammonium compound, this analyte presents unique challenges for retention and peak shape in traditional reversed-phase chromatography. This application note outlines a tailored ion-pairing reversed-phase HPLC method coupled with UV detection. The causality behind the selection of chromatographic parameters is discussed in detail. The method is validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[1] A forced degradation study was conducted to confirm the stability-indicating nature of the method, ensuring that degradation products do not interfere with the quantification of the active substance.[2][3]

Introduction and Chromatographic Principles

5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium chloride is a thienopyridine derivative, a class of compounds known for their diverse biological activities.[4][5] Accurate quantification is critical for quality control, stability studies, and impurity profiling in drug development. The analyte's structure includes a permanent positive charge on the pyridinium nitrogen, rendering it highly polar and practically non-retentive on conventional C18 stationary phases.[6][7]

To overcome this challenge, this method employs Reversed-Phase Ion-Pairing Chromatography .[8] This technique introduces an ion-pairing reagent into the mobile phase. The reagent, typically an alkyl sulfonate, possesses a charged head group and a hydrophobic tail. It pairs with the oppositely charged analyte in the mobile phase, forming a neutral, hydrophobic ion-pair. This complex can then interact with the non-polar C18 stationary phase, enabling retention and separation based on hydrophobic character.[8][9] The choice of acetonitrile as the organic modifier and a buffered aqueous phase ensures method robustness and optimal peak symmetry.

Rationale for Method Parameters

-

Stationary Phase (C18): A C18 (octadecylsilane) column provides a non-polar surface necessary for hydrophobic interactions, which is the fundamental principle of reversed-phase chromatography.[10][11]

-

Mobile Phase: A polar mobile phase is used, consistent with RP-HPLC.[12]

-

Ion-Pair Reagent (Sodium 1-Heptanesulfonate): The C7 alkyl chain of the heptanesulfonate provides sufficient hydrophobicity to the ion-pair for retention on the C18 column.

-

Buffer (Potassium Phosphate Monobasic): A buffer is essential to maintain a constant pH, which ensures reproducible ionization of any acidic or basic functional groups and consistent interaction with the ion-pairing reagent.

-

Acid (Phosphoric Acid): Adjusting the pH to the acidic range (e.g., pH 3.0) helps to suppress the ionization of silanol groups on the silica-based stationary phase, minimizing peak tailing.

-

Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low viscosity, low UV cutoff, and high elution strength in reversed-phase systems.[12]

-

-

Detection Wavelength (254 nm): The conjugated aromatic systems within the thienopyridine and chlorobenzyl moieties result in strong UV absorbance. A photodiode array (PDA) detector scan would be used during development to identify the wavelength of maximum absorbance (λmax). For this protocol, 254 nm is selected as a robust wavelength suitable for this class of compounds.

Experimental Protocol

Instrumentation and Consumables

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

-

Chromatography Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

-

Data Acquisition: OpenLab CDS or equivalent chromatography data software.

-

Chemicals:

-

5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium Chloride Reference Standard

-

Acetonitrile (HPLC Grade)

-

Potassium Phosphate Monobasic (KH₂PO₄) (AR Grade)

-

Sodium 1-Heptanesulfonate (HPLC Grade)

-

Phosphoric Acid (H₃PO₄) (85%, AR Grade)

-

Water (HPLC Grade or Milli-Q)

-

Chromatographic Conditions

| Parameter | Setting |

| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 10 mM KH₂PO₄, 5 mM Sodium 1-Heptanesulfonate in Water, pH 3.0 with H₃PO₄ |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 20% B; 5-15 min: 20% to 60% B; 15-17 min: 60% B; 17-18 min: 60% to 20% B; 18-25 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Preparation of Solutions

-

Mobile Phase A: Dissolve 1.36 g of KH₂PO₄ and 1.01 g of Sodium 1-Heptanesulfonate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

-

Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Method Validation Protocol

The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][13]

System Suitability

Before each validation run, a system suitability test is performed by injecting the 100 µg/mL working standard solution six times. The acceptance criteria must be met before proceeding with analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| % RSD of Peak Area | ≤ 2.0% |

| % RSD of Retention Time | ≤ 1.0% |

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] Forced degradation studies are performed to generate potential degradation products and demonstrate the method's ability to separate them from the main analyte peak.[2][15]

Protocol:

-

Prepare a sample solution of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium at 100 µg/mL.

-

Expose the solution to the following stress conditions as outlined by ICH Q1A(R2):[2]

-

Acid Hydrolysis: Add 1 mL of 1M HCl, heat at 80°C for 4 hours. Neutralize before injection.

-

Base Hydrolysis: Add 1 mL of 1M NaOH, heat at 80°C for 2 hours. Neutralize before injection.

-

Oxidative Degradation: Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours.

-

Thermal Degradation: Heat the solution at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Analyze the stressed samples alongside an unstressed control sample.

-

Acceptance Criteria: The method is considered stability-indicating if the peak purity of the analyte in the stressed samples passes the software's purity test (e.g., purity angle is less than purity threshold) and there is adequate resolution (R > 2.0) between the analyte peak and the closest eluting degradation peak. A target degradation of 5-20% is desirable.[2]

Linearity and Range

Protocol:

-

Prepare a series of calibration standards from the stock solution at five concentration levels, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

-

Inject each concentration in triplicate.

-

Construct a calibration curve by plotting the mean peak area against the concentration.

-

Perform a linear regression analysis.

| Parameter | Acceptance Criteria |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Y-intercept | Should be close to zero |

| Range | 50 µg/mL to 150 µg/mL |

Accuracy (Recovery)

Protocol:

-

Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of the working concentration) by spiking a known amount of analyte into a placebo mixture.

-

Analyze the samples and calculate the percentage recovery.

| Parameter | Acceptance Criteria |

| Mean Recovery | 98.0% to 102.0% |

| % RSD of Recovery | ≤ 2.0% at each level |

Precision

Precision is assessed at two levels: repeatability and intermediate precision.[16]

-

Repeatability (Intra-day Precision):

-

Prepare six individual samples at 100% of the working concentration (100 µg/mL).

-

Analyze them on the same day, with the same analyst and instrument.

-

Calculate the % RSD of the results.

-

-

Intermediate Precision (Inter-day Precision):

-

Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Calculate the cumulative % RSD for all 12 samples (from both days).

-

| Parameter | Acceptance Criteria |

| Repeatability % RSD | ≤ 2.0% |

| Intermediate Precision % RSD | ≤ 2.0% |

Robustness

Robustness is evaluated by making small, deliberate variations in the method parameters to assess its reliability during normal usage.

Protocol:

-

Vary the following parameters one at a time:

-

Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

-

Column Temperature: ± 5 °C (25 °C and 35 °C)

-

Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)

-

-

Inject a standard solution and evaluate the impact on system suitability parameters.

Acceptance Criteria: System suitability parameters must remain within the established limits for all tested variations.

Visualizations

Caption: Overall experimental workflow from sample preparation to final report generation.

Caption: Cause-and-effect relationships in HPLC method development for the analyte.

Conclusion

This application note presents a comprehensive, validated, and stability-indicating ion-pair reversed-phase HPLC-UV method for the quantitative determination of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium Chloride. The method development was guided by the unique physicochemical properties of the analyte, leading to a robust protocol. The validation results confirm that the method is accurate, precise, linear, and specific for its intended purpose in a quality control or research environment. The successful separation of the analyte from its forced degradation products underscores its utility for stability studies.

References

-

<621> CHROMATOGRAPHY . United States Pharmacopeia. Available from: [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass Laboratories. Available from: [Link]

-

Understanding the Latest Revisions to USP <621> . Agilent. Available from: [Link]

-

USP-NF 〈621〉 Chromatography . USP-NF. Available from: [Link]

-

<621> Chromatography - USP-NF ABSTRACT . United States Pharmacopeia. Available from: [Link]

-

USP <621> Chromatography . DSDP Analytics. Available from: [Link]

-

Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects . YouTube. Available from: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. Available from: [Link]

-

A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. Available from: [Link]

-

14 Principles of Reversed Phase HPLC . YouTube. Available from: [Link]

-

Reversed-phase chromatography . Wikipedia. Available from: [Link]

-

ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. Available from: [Link]

-

Reversed-Phase Chromatography: An Overview . AZoLifeSciences. Available from: [Link]

-

5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride . PubChem. Available from: [Link]

-

Reverse Phase HPLC Basics for LC/MS . IonSource. Available from: [Link]

-

5-(2-CHLOROBENZYL)THIENO(3,2-C)PYRIDINIUM CHLORIDE . Global Substance Registration System (GSRS). Available from: [Link]

-

Steps for HPLC Method Validation . Pharmaguideline. Available from: [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing . Luminata. Available from: [Link]

-

ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. Available from: [Link]

-

Reverse Phase Chromatography Techniques . Chrom Tech, Inc. Available from: [Link]

-

Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative . ResearchGate. Available from: [Link]

-

5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium chloride . MySkinRecipes. Available from: [Link]

-

Quality Guidelines . ICH. Available from: [Link]

-

Q2(R2) Validation of Analytical Procedures . Food and Drug Administration. Available from: [Link]

-

5-(2-chlorobenzyl)thieno(3,2-c)pyridinium . PubChemLite. Available from: [Link]

- Thieno [3,2-c] pyridine derivatives and their therapeutic application. Google Patents.

-

Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction . PMC. Available from: [Link]

-

Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors . MDPI. Available from: [Link]

-

Short Communication Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives . Journal of Sciences, Islamic Republic of Iran. Available from: [Link]

-

Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity . MDPI. Available from: [Link]

-

Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro- . NIST WebBook. Available from: [Link]

Sources

- 1. intuitionlabs.ai [intuitionlabs.ai]

- 2. resolvemass.ca [resolvemass.ca]

- 3. onyxipca.com [onyxipca.com]

- 4. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride | C14H11Cl2NS | CID 13341624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 9. azolifesciences.com [azolifesciences.com]

- 10. youtube.com [youtube.com]

- 11. chromtech.com [chromtech.com]

- 12. ionsource.com [ionsource.com]

- 13. fda.gov [fda.gov]

- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

Application Notes and Protocols for the Use of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium chloride as a Reference Standard

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and application of 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride as a certified reference standard. This document aims to ensure the accuracy and reliability of analytical data in quality control and research settings.

Introduction and Scientific Context

5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium chloride is a critical reference standard, primarily recognized as a process impurity and degradation product of Ticlopidine, an antiplatelet aggregation drug.[1][2] In the context of pharmaceutical quality control, it is often referred to as Ticlopidine Impurity E.[2][3] The use of a well-characterized reference standard for this impurity is mandated by regulatory bodies to ensure the safety and efficacy of Ticlopidine hydrochloride drug products.[4] This guide provides detailed protocols for the use of this reference standard in analytical procedures, particularly for High-Performance Liquid Chromatography (HPLC).

The accurate quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug development and manufacturing.[5][6] Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), necessitate the development and validation of robust analytical methods for impurity profiling.[7][8] Certified reference materials (CRMs) of known purity and identity are indispensable for the validation of these methods and for the routine quality control of pharmaceutical products.[9]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct application. 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride is a solid, neat material with the following key characteristics:

| Property | Value | Source |

| Chemical Name | 5-[(2-chlorophenyl)methyl]thieno[3,2-c]pyridin-5-ium chloride | [10] |

| Synonyms | Ticlopidine Hydrochloride Impurity E | [2][3] |

| CAS Number | 53885-64-6 | [9][10] |

| Molecular Formula | C₁₄H₁₁Cl₂NS | [9][10] |

| Molecular Weight | 296.21 g/mol | [9][10] |

| Appearance | Solid, neat material | [9] |

| Storage | 2-8°C, under an inert atmosphere (e.g., Argon) | [9] |

Note: The certified value of the reference material is typically provided as a mass fraction on the Certificate of Analysis (CoA) and should be used for accurate concentration calculations.[9]

Preparation of Standard Solutions: A Step-by-Step Protocol

The preparation of accurate and stable standard solutions is paramount for reliable analytical results. The following protocol outlines the procedure for preparing a stock solution and working standards of 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride.

Materials and Equipment

-

5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride Certified Reference Material (CRM)

-

HPLC-grade methanol or acetonitrile

-

Volumetric flasks (Class A)

-

Analytical balance (calibrated)

-

Pipettes (calibrated)

-

Ultrasonic bath

Workflow for Standard Solution Preparation

Caption: Workflow for the preparation of stock and working standard solutions.

Detailed Protocol

-

Acclimatization: Before opening, allow the sealed container of the 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride CRM to equilibrate to room temperature to prevent condensation of moisture.[9]

-

Weighing: Accurately weigh a suitable amount of the CRM using a calibrated analytical balance. The minimum sample size recommended is typically 5 mg.[9]

-

Dissolution: Quantitatively transfer the weighed CRM to a Class A volumetric flask of appropriate size. Add a portion of the chosen diluent (e.g., HPLC-grade methanol or acetonitrile) and swirl to dissolve.

-

Sonication: Place the volumetric flask in an ultrasonic bath for a few minutes to ensure complete dissolution of the reference material.

-

Dilution to Volume: Once the CRM is completely dissolved and the solution has returned to room temperature, dilute to the mark with the same diluent. Stopper the flask and invert it several times to ensure homogeneity. This is the Stock Solution .

-

Preparation of Working Standards: Prepare a series of working standards by accurately diluting the stock solution with the diluent. For impurity analysis in Ticlopidine, a typical linearity range for impurities is 0.5-2.0 µg/mL.[11]

Application in HPLC Analysis: Protocol for Impurity Quantification

This section provides a general HPLC method that can be adapted for the quantification of 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride in Ticlopidine drug substances or products. Method validation should be performed according to ICH guidelines.[7]

Suggested HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | XTerra C18 (250 mm × 4.6 mm, 5 µm) or equivalent | Provides good resolution for Ticlopidine and its impurities.[7][11] |

| Mobile Phase | Methanol and pH 6.8 phosphate buffer (80:20, v/v) | A common mobile phase for the separation of Ticlopidine and its related substances.[7][11] |

| Flow Rate | 1.0 mL/min | A standard flow rate for this type of column and separation.[7][11] |

| Detection Wavelength | 228 nm | A suitable wavelength for the detection of both Ticlopidine and its impurities.[7][11] |

| Injection Volume | 10-20 µL | A typical injection volume for standard HPLC analysis. |

| Column Temperature | Ambient or controlled at 25°C | To ensure reproducible retention times. |

Analytical Workflow

Caption: General workflow for HPLC analysis of impurities.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves injecting a working standard solution multiple times.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=5) | ≤ 2.0% |

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area of 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride against its concentration for the prepared working standards.

-

Linearity: The calibration curve should exhibit a correlation coefficient (r²) of ≥ 0.999.

-

Quantification: Determine the concentration of the impurity in the sample solution by interpolating its peak area from the calibration curve.

Stability and Storage of Standard Solutions

The stability of standard solutions is crucial for maintaining the accuracy of analytical results over time.

-

Stock Solutions: When stored in a refrigerator at 2-8°C and protected from light, stock solutions of 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride are generally stable for a defined period. A stability study should be conducted to establish the exact duration of stability. General guidance suggests that stock solutions stored at -20°C or below may be used for up to one month.[12]

-

Working Standards: It is recommended to prepare fresh working standards daily from the stock solution.[12]

Conclusion

The use of 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride as a certified reference standard is essential for the accurate and reliable quantification of this impurity in Ticlopidine pharmaceutical products. Adherence to the protocols outlined in these application notes, in conjunction with proper laboratory practices and method validation, will ensure compliance with regulatory requirements and contribute to the overall quality and safety of the final drug product.

References

-

PubChem. Ticlopidine Hydrochloride. Available from: [Link]

-

Venkateswarlu, B. S., & Sai, P. N. (2021). STABILITY INDICATING RP-HPLC METHOD FOR SEPARATION AND QUANTIFICATION OF RELATED SUBSTANCES OF TICLOPIDINE IN BULK AND PHARMACEUTICAL FORMULATIONS. ResearchGate. Available from: [Link]

-